

# Comparative Genomics of 2-Undecanone Biosynthesis: A Guide for Researchers

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## Compound of Interest

Compound Name: 2-Undecanone

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Introduction: **2-Undecanone** is a naturally occurring methyl ketone with significant applications as an insect repellent, flavoring agent, and a potential biofuel.<sup>[1][2]</sup> It is found in a variety of organisms, from plants and fungi to bacteria.<sup>[3][4]</sup> This guide provides a comparative overview of the genomics and biosynthetic pathways of **2-undecanone** producing organisms, offering valuable insights for researchers in metabolic engineering, drug development, and agricultural science.

## Overview of 2-Undecanone Producing Organisms

**2-Undecanone** is synthesized by a diverse range of organisms. While some, like the wild tomato and the common rue, are prolific natural producers, others, such as *Escherichia coli*, have been genetically engineered to produce this valuable compound.

| Kingdom                         | Organism                              | Type of Producer | Key References |
|---------------------------------|---------------------------------------|------------------|----------------|
| Plantae                         | Solanum habrochaites<br>(Wild Tomato) | Natural          | [5][6]         |
| Ruta graveolens<br>(Common Rue) | Natural                               | [7][8]           |                |
| Zanthoxylum<br>myriacanthum     | Natural                               | [4]              |                |
| Bacteria                        | Pseudomonas<br>aeruginosa             | Natural          | [9][10]        |
| Acinetobacter<br>calcoaceticus  | Natural                               | [11][12]         |                |
| Francisella tularensis          | Natural                               | [4]              |                |
| Escherichia coli                | Engineered                            | [13][14][15]     |                |
| Fungi                           | Saccharomyces<br>cerevisiae           | Natural          |                |
| Fusarium<br>verticillioides     | Natural                               | [3]              |                |

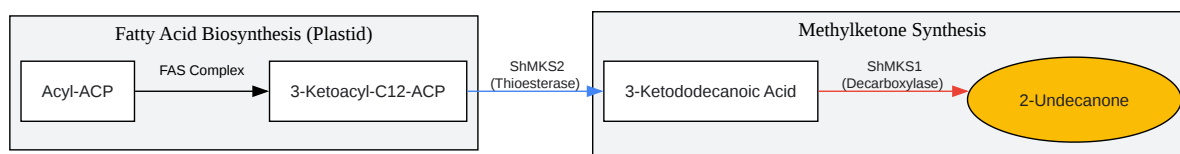
## Biosynthetic Pathways of 2-Undecanone

The biosynthesis of **2-undecanone** originates from fatty acid metabolism but employs distinct enzymatic pathways in different organisms. The most well-characterized pathways are in the wild tomato, *Solanum habrochaites*, and in metabolically engineered *E. coli*.

### Plant Biosynthetic Pathway: *Solanum habrochaites*

In the wild tomato, **2-undecanone** synthesis occurs in the glandular trichomes and is catalyzed by two key enzymes: Methylketone Synthase 1 (ShMKS1) and Methylketone Synthase 2 (ShMKS2).[5] Both enzymes are localized in the plastids, the site of fatty acid synthesis in plants.[5] The process begins with a 3-ketoacyl-ACP intermediate from the fatty acid synthase (FAS) complex. ShMKS2, a thioesterase, hydrolyzes the 3-ketoacyl-ACP to release a free 3-

ketoacid. Subsequently, ShMKS1, a decarboxylase, removes a carboxyl group from the 3-ketoacid to yield the final **2-undecanone** product.[5]

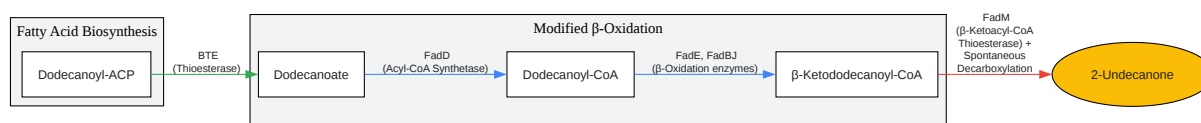


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Biosynthetic pathway of **2-undecanone** in *Solanum habrochaites*.

## Engineered Bacterial Pathway: Escherichia coli

Metabolic engineering has enabled the high-titer production of **2-undecanone** in *E. coli*. [13][14] The pathway leverages the native bacterial fatty acid biosynthesis and  $\beta$ -oxidation cycles, with the introduction of heterologous enzymes. The synthesis begins with the creation of dodecanoate (C12 fatty acid) from the fatty acid pool by a specific thioesterase. This free fatty acid is then activated to dodecanoyl-CoA. Through a modified  $\beta$ -oxidation cycle, dodecanoyl-CoA is converted to  $\beta$ -ketododecanoyl-CoA. Finally, a  $\beta$ -ketoacyl-CoA thioesterase (functionally similar to a methyl ketone synthase) hydrolyzes the CoA ester, and the resulting  $\beta$ -keto acid spontaneously decarboxylates to form **2-undecanone**. [3][13]



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Engineered biosynthetic pathway of **2-undecanone** in *E. coli*.

## Comparative Analysis of Key Enzymes

The production of **2-undecanone** across different organisms relies on enzymes that, while performing similar overall functions, belong to distinct protein families and operate on different substrates.

| Enzyme Function | <i>S. habrochaites</i> (Plant) | Engineered <i>E. coli</i> (Bacteria) | Substrate             |
|-----------------|--------------------------------|--------------------------------------|-----------------------|
| Thioesterase    | ShMKS2                         | BTE ( <i>U. californica</i> )        | 3-Ketoacyl-ACP        |
| Decarboxylase   | ShMKS1                         | Spontaneous / FadM                   | 3-Ketododecanoic acid |

## Quantitative Production Levels

The yield of **2-undecanone** varies significantly depending on the organism and whether it is a natural or engineered producer.

| Organism                                 | Production Level            | Unit                | Reference            |
|--|-----------------------------|---------------------|----------------------|
| Engineered <i>E. coli</i>                | ~4.4 (total methyl ketones) | g/L                 | <a href="#">[15]</a> |
| <i>S. habrochaites</i> PI 134417         | 5.5                         | mg/g fresh leaflets | <a href="#">[6]</a>  |
| <i>R. graveolens</i>                     | 2650.2                      | mg/kg essential oil | <a href="#">[8]</a>  |
| <i>L. esculentum</i> (Cultivated Tomato) | 81.3                        | µg/g fresh leaflets | <a href="#">[6]</a>  |

## Experimental Methodologies

### Protocol 1: Metabolic Engineering of *E. coli* for 2-Undecanone Production

This protocol is based on the methods described for engineering *E. coli* to produce medium-chain methyl ketones.[\[13\]](#)[\[14\]](#)

- Strain Development:
  - Start with a suitable E. coli host strain (e.g., derived from K-12).
  - Delete key genes in the native  $\beta$ -oxidation pathway (e.g., fadA, fadB) to prevent degradation of fatty acid intermediates.
  - Integrate or express via plasmid the following heterologous genes:
    - A C12-specific acyl-ACP thioesterase, such as BTE from Umbellularia californica, to produce dodecanoate.
    - An acyl-CoA synthetase (fadD) to convert dodecanoate to dodecanoyl-CoA.
    - A  $\beta$ -ketoacyl-CoA thioesterase (fadM), such as the homolog from Providencia sneeibia, which showed high activity for **2-undecanone** production.[\[15\]](#)
- Culture and Fermentation:
  - Grow the engineered strain in a defined medium (e.g., M9 minimal medium) supplemented with a carbon source like glycerol or glucose.
  - For higher titers, perform fed-batch fermentation in a bioreactor to maintain optimal growth and production conditions.
  - To capture the volatile **2-undecanone** product, apply a dodecane overlay (e.g., 20% v/v) to the culture and use a condenser on the bioreactor's off-gas stream.[\[15\]](#)
- Extraction and Quantification:
  - Collect samples from both the aqueous culture medium and the dodecane overlay.
  - Extract the methyl ketones from the aqueous phase using an organic solvent like ethyl acetate.
  - Analyze the extracts using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

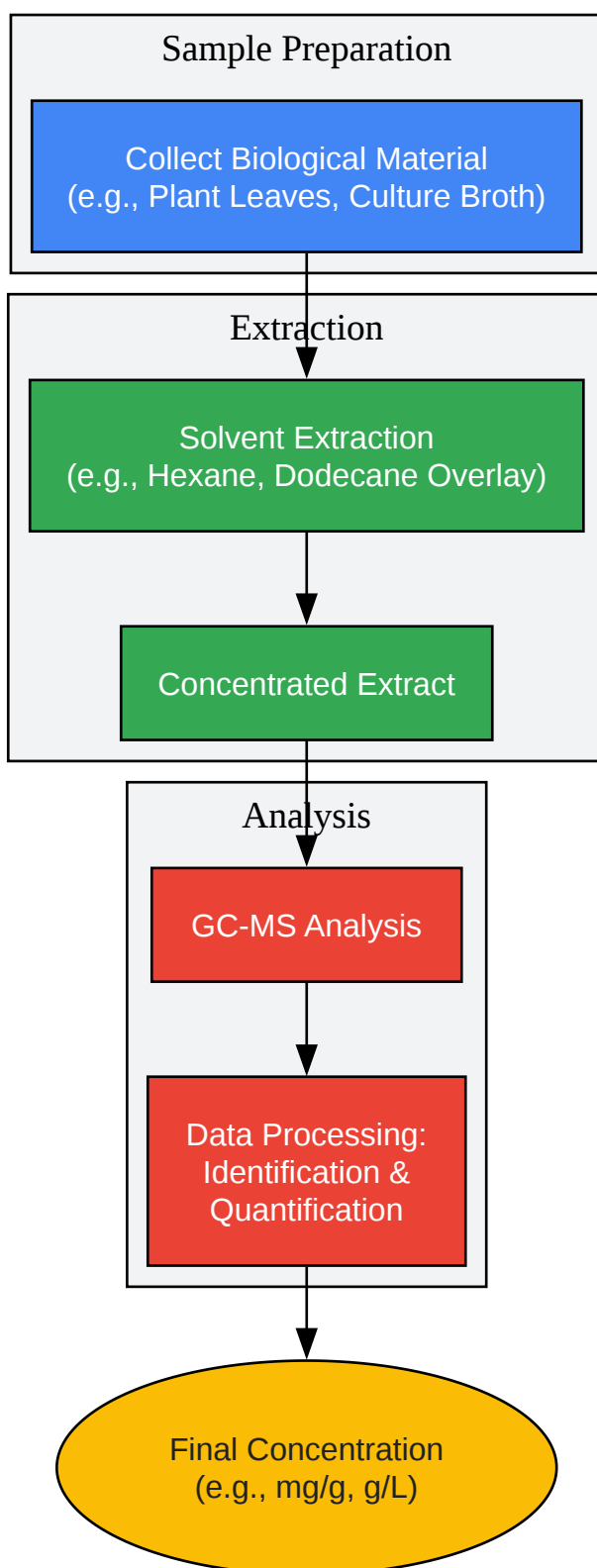
- Quantify **2-undecanone** by comparing its peak area to a standard curve generated with a known concentration of a similar standard, such as 2-dodecanone.[\[13\]](#)

## Protocol 2: Quantification of 2-Undecanone from Plant Trichomes

This protocol is adapted from methods used to analyze methyl ketones in wild tomato.[\[6\]](#)

- Sample Preparation:
  - Excise fresh leaflets from the plant of interest.
  - Immediately weigh the leaflets to determine fresh weight.
- Trichome Extraction:
  - Submerge the leaflets in a suitable organic solvent (e.g., hexane or dichloromethane) in a glass vial.
  - Agitate gently (e.g., on a vortex mixer) for a short period (e.g., 1-2 minutes) to rupture the glandular trichomes and release their contents into the solvent.
  - Remove the leaf tissue from the vial.
- GC-MS Analysis:
  - Transfer a known volume of the solvent extract into a GC vial.
  - Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).
  - Use a temperature program that allows for the separation of volatile compounds, for example, starting at 40°C and ramping up to 250°C.
  - Identify **2-undecanone** based on its retention time and mass spectrum compared to an authentic standard.

- Quantify the amount of **2-undecanone** by using an internal standard and creating a calibration curve.
- Data Normalization:
  - Calculate the concentration of **2-undecanone** and express it per unit of leaf fresh weight (e.g.,  $\mu\text{g/g}$ ) or per leaf surface area.



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General workflow for extraction and analysis of **2-undecanone**.



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